molecular formula C15H20N2O4 B5073503 N'-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide

N'-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide

Cat. No.: B5073503
M. Wt: 292.33 g/mol
InChI Key: UGANQWZDGQKBRI-UHFFFAOYSA-N
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Description

N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide typically involves the reaction of 3,5-dimethylphenol with chloroacetic acid to form 3,5-dimethylphenoxyacetic acid. This intermediate is then reacted with oxolane-2-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(3,5-dimethylphenoxy)acetyl]-1-benzofuran-2-carbohydrazide
  • N’-[2-(2,4-dimethylphenoxy)acetyl]-2-furohydrazide

Uniqueness

N’-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

N'-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-10-6-11(2)8-12(7-10)21-9-14(18)16-17-15(19)13-4-3-5-20-13/h6-8,13H,3-5,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGANQWZDGQKBRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NNC(=O)C2CCCO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101331041
Record name N'-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810099
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

333433-05-9
Record name N'-[2-(3,5-dimethylphenoxy)acetyl]oxolane-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101331041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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